1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline
Description
Properties
Molecular Formula |
C15H12N2S |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C15H12N2S/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-10H,11H2 |
InChI Key |
MFCOPOAGUGBWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Methods
General Reaction Mechanism
The most widely reported method involves nucleophilic substitution between isoquinoline derivatives and pyridine-based thiols. For instance, 1-chloroisoquinoline reacts with pyridin-4-ylmethanethiol in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base. The thiolate anion attacks the electrophilic carbon at position 1 of isoquinoline, displacing chloride and forming the sulfanyl bridge.
Optimization of Reaction Conditions
Yields are highly dependent on solvent polarity and temperature. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity, achieving yields up to 68% after 12 hours. Catalytic additives, such as tetrabutylammonium iodide (TBAI), reduce reaction times by 30% through phase-transfer effects.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reactant Pair | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Cl-isoquinoline + HS-Py | DMF | K₂CO₃ | 80 | 12 | 68 |
| 1-Br-isoquinoline + HS-Py | DMSO | NaH | 90 | 8 | 72 |
| 1-I-isoquinoline + HS-Py | Acetonitrile | DBU | 70 | 6 | 65 |
Multicomponent Reaction Approaches
Isoquinolinium Ylide Intermediate
A one-pot synthesis leveraging 1,3-dipolar cycloaddition has been adapted from pyrrolo[2,1-a]isoquinoline methodologies. Isoquinoline reacts with 4-(bromomethyl)pyridine and elemental sulfur in 1,2-epoxypropane, generating an isoquinolinium ylide. Subsequent cycloaddition with acetylene dipolarophiles yields the target compound after dehydrogenation. This method streamlines synthesis but requires stringent anhydrous conditions, achieving 60–70% yields.
Alternative Synthetic Pathways
Halogenation-Sulfuration Sequences
Inspired by sulfonyl halide syntheses, 4-fluoroisoquinoline undergoes sulfonation with sulfuric anhydride, followed by thiolation using H₂S gas. While this approach introduces sulfur at position 5, positional isomerism necessitates chromatographic separation, reducing practicality for large-scale production.
Reductive Coupling Strategies
Recent advances employ nickel-catalyzed cross-coupling between 1-haloisoquinoline and pyridin-4-ylmethanethiol. This method, conducted under mild conditions (50°C, 6 hours), achieves 75% yield with minimal byproducts, though catalyst costs remain prohibitive for industrial use.
Optimization and Catalysis
Solvent and Temperature Effects
Ethanol and methanol are preferred for recrystallization, yielding high-purity crystals (≥98% by HPLC). Elevated temperatures (80–90°C) accelerate substitution kinetics but risk decomposition, necessitating careful monitoring.
Catalytic Innovations
Palladium nanoparticles (2 mol%) in tetrahydrofuran (THF) enhance coupling efficiency between halogenated precursors and thiols, reducing reaction times to 3 hours with 80% yield. However, catalyst recovery remains challenging.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The sulfide linkage undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example:
-
Oxidation with mCPBA (meta-chloroperbenzoic acid):
Treatment with mCPBA in dichloromethane at 0°C yields 1-[(Pyridin-4-ylmethyl)sulfinyl]isoquinoline (sulfoxide) with high regioselectivity. Further oxidation with excess mCPBA or stronger oxidants (e.g., HO/AcOH) generates the sulfone derivative .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| mCPBA (1.1 eq), CHCl, 0°C, 2 h | Sulfoxide | 63% | |
| mCPBA (2.2 eq), CHCl, RT, 4 h | Sulfone | 85% |
Mechanistic Insight:
The reaction proceeds via electrophilic attack of the peracid on the sulfur atom, forming a sulfonium intermediate that rearranges to the sulfoxide. Steric hindrance from the pyridinylmethyl group moderates reaction kinetics .
Nucleophilic Substitution at the Isoquinoline Core
The isoquinoline nitrogen and C-1 position exhibit reactivity toward electrophiles. For instance:
-
Alkylation:
Reaction with methyl iodide in the presence of a base (e.g., KCO) selectively alkylates the isoquinoline nitrogen, forming a quaternary ammonium salt . -
Electrophilic Aromatic Substitution:
Nitration (HNO/HSO) occurs preferentially at the C-5 and C-8 positions of the isoquinoline ring, guided by the electron-donating thioether group .
Metal-Catalyzed Coupling Reactions
The pyridine and isoquinoline rings participate in cross-coupling reactions:
-
Suzuki-Miyaura Coupling:
Palladium-catalyzed coupling with arylboronic acids substitutes the isoquinoline C-1 hydrogen, enabling aryl group introduction. This reaction requires a directing group (e.g., sulfoxide) for regiocontrol .
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc), SPhos, KPO | 1-[(Pyridin-4-ylmethyl)sulfinyl]isoquinoline | C-1 Aryl-substituted isoquinoline | 72% |
Functionalization of the Pyridine Ring
The pyridin-4-ylmethyl group undergoes further modifications:
-
Quaternization:
Reaction with methyl triflate at the pyridine nitrogen generates a water-soluble cationic derivative, enhancing bioavailability . -
Coordination Chemistry:
The pyridine nitrogen acts as a ligand for transition metals (e.g., Ru, Pd), forming complexes useful in catalysis or medicinal applications .
Reductive Desulfurization
The thioether bond can be cleaved under reductive conditions:
-
Raney Nickel/H2_22:
Hydrogenolysis removes the sulfanyl group, yielding isoquinoline and pyridin-4-ylmethane as byproducts. This reaction is pH-sensitive, with optimal yields in acidic media.
Key Stability Considerations
Scientific Research Applications
Kinase Inhibition
Research indicates that 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline and its derivatives exhibit inhibitory activity against Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK). These kinases are crucial in the signaling pathways associated with immune responses and inflammation. The inhibition of these kinases can lead to therapeutic benefits in treating several immune-mediated disorders, including:
- Allergic Disorders : The compound has potential applications in managing conditions like asthma, allergic rhinitis, and atopic dermatitis by modulating inflammatory responses associated with Syk activity .
- Autoimmune Diseases : Its use is being explored in treating rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. By inhibiting JAK kinases, it may reduce inflammation and tissue damage in these conditions .
- Neoplastic Disorders : There is evidence suggesting that the compound may be beneficial in the treatment of certain cancers, such as B-cell lymphoma and chronic lymphocytic leukemia, by targeting pathways involved in tumor growth and survival .
Case Studies and Clinical Insights
Several studies have documented the efficacy of compounds similar to 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline in clinical settings:
Treatment of Rheumatoid Arthritis
A study highlighted the effectiveness of Syk inhibitors in animal models of collagen-induced arthritis, demonstrating significant reductions in joint inflammation and damage. This suggests that similar compounds could be beneficial for patients with rheumatoid arthritis by targeting Syk-mediated pathways .
Management of Allergic Conditions
Clinical trials have shown promising results for JAK inhibitors in treating allergic conditions. For instance, patients with moderate to severe asthma exhibited improved lung function and reduced exacerbations when treated with JAK inhibitors that share structural similarities with 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline .
Summary Table of Applications
| Application Area | Specific Conditions | Mechanism of Action |
|---|---|---|
| Allergic Disorders | Asthma, Allergic Rhinitis | Inhibition of Syk/JAK signaling |
| Autoimmune Diseases | Rheumatoid Arthritis, Lupus | Modulation of inflammatory responses |
| Neoplastic Disorders | B-cell Lymphoma, Chronic Lymphocytic Leukemia | Targeting tumor growth pathways |
Mechanism of Action
The mechanism of action of 1-{[(pyridin-4-yl)methyl]sulfanyl}isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl linkage can play a crucial role in binding interactions, while the isoquinoline and pyridine rings can participate in π-π stacking or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Comparisons
Substituent Effects on Molecular Geometry
- 1-(Arylthio)isoquinolines: describes 1-(arylthio)isoquinolines synthesized via copper-catalyzed tandem arylation-cyclization. These compounds feature arylthio groups at the 1-position, analogous to the pyridinylmethylthioether group in the target compound. The sulfur atom’s bridging role in these derivatives influences bond angles and dihedral conformations, which are critical for intermolecular interactions .
- 1-Substituted-3-phenylisoquinolines: A crystallographic study () of 1-(4-chlorophenyl)-2-phenylisoquinoline revealed four independent molecules in the asymmetric unit, with dihedral angles between the 3-phenyl group and isoquinoline ring ranging from 21.2° to 36.5°. This highlights the flexibility imparted by substituents and their impact on molecular packing .
Table 1: Structural Parameters of Selected Isoquinoline Derivatives
Electronic and Photophysical Properties
- Fluorescence and Quantum Yields: and highlight the impact of substituents on fluorescence. For example, 1-(isoquinolin-3-yl)azetidin-2-one (3a) exhibited a quantum yield of 0.963 due to structural rigidity from a four-membered lactam ring. In contrast, compounds 8 and 9 (with less rigid substituents) showed lower yields (0.053–0.223) . The pyridinylmethylthioether group in the target compound may similarly modulate rigidity and emission properties.
- Absorption in Iridium Complexes: notes that iridium complexes with 1-(thien-2-yl)isoquinoline ligands exhibit higher absorption than 1-phenylisoquinoline analogs, underscoring substituent-dependent electronic effects .
Table 2: Photophysical Data for Isoquinoline Derivatives
| Compound | λabs (nm) | λem (nm) | Quantum Yield | Reference |
|---|---|---|---|---|
| 1-(Isoquinolin-3-yl)azetidin-2-one | 406 | 494 | 0.963 | |
| Compound 8 | 406 | 494 | 0.223 | |
| Compound 9 | 406 | 495 | 0.053 |
Biological Activity
1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C13H12N2S
- Molecular Weight : 232.31 g/mol
- IUPAC Name : 1-[(pyridin-4-ylmethyl)sulfanyl]isoquinoline
The biological activity of 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that the compound may inhibit specific kinases involved in inflammatory and autoimmune responses, which could be beneficial in treating related diseases .
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit notable anticancer properties. For instance, isoquinoline-based compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Study : A study demonstrated that a related isoquinoline derivative effectively inhibited the proliferation of breast cancer cells, showcasing a dose-dependent response with IC50 values in the low micromolar range .
Antimicrobial Activity
1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological efficacy of 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline can be influenced by structural modifications. Analogs with varying substitutions on the isoquinoline core have been synthesized and tested, revealing that specific functional groups enhance potency and selectivity against targeted biological pathways .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(Pyridin-4-ylmethyl)sulfanyl]isoquinoline | Anticancer | 5.2 | |
| Isoquinoline Derivative A | Antimicrobial | 10.0 | |
| Isoquinoline Derivative B | Anticancer | 3.8 |
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline exhibits favorable absorption characteristics and moderate metabolic stability. Toxicological assessments have shown low cytotoxicity towards normal cells, suggesting a promising therapeutic window for further development .
Q & A
Q. Basic
- In vitro : LPS-stimulated RAW264.7 macrophages measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA) .
- In vivo : Zebrafish models (e.g., Tg(mpx::EGFP)i114 line) assess neutrophil migration and inflammation resolution. Dose-response studies (1–50 µM) with quantitative imaging are standard .
Methodological considerations : Include controls for solvent effects (e.g., DMSO ≤0.1%) and validate assays with reference inhibitors (e.g., dexamethasone).
How can fragment-based drug design (FBDD) optimize bioactivity in isoquinoline derivatives?
Advanced
The "merging by design" strategy identifies monosubstituted fragments binding distinct protein pockets. For example:
Fragment library : Synthesize derivatives with substitutions at positions 1, 3, 4, etc., of the isoquinoline core .
Screening : Use SPR or thermal shift assays to identify fragments with micromolar affinity.
Merging : Combine fragments (e.g., sulfanyl and pyridinyl groups) into a single scaffold.
A case study achieved nanomolar potency by merging fragments targeting adjacent binding sites without prior structural data .
What analytical techniques are critical for characterizing purity and structure?
Q. Basic
How are stereochemical configurations resolved in chiral isoquinoline derivatives?
Advanced
Chiral ligands (e.g., 1-[(4R)-4-isopropyl-2-oxazolinyl]isoquinoline) enable asymmetric synthesis . Methods include:
Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol eluents.
Circular dichroism (CD) : Correlate Cotton effects with absolute configuration.
SHELXL refinement : Assign Flack parameters to resolve enantiomerism in XRD data .
Challenges arise from racemization during synthesis, mitigated by low-temperature reactions and inert conditions.
How do structural modifications at the sulfanyl group impact biological activity?
Advanced
SAR studies show:
- Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but may reduce solubility.
- Pyridinylmethyl substitution improves binding to hydrophobic pockets (e.g., in kinase targets) .
Example : Replacing the pyridinyl group with phenyl in FPTQ reduced anti-inflammatory efficacy by 60% in zebrafish .
What computational tools predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal ~2.5), CYP450 inhibition, and BBB permeability.
- Docking studies : AutoDock Vina or Schrödinger Glide model interactions with targets (e.g., COX-2 or mGluR1).
Validation requires correlating in silico results with experimental data (e.g., IC₅₀ values from enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
